MCL0020 MCL0020 MCL 0020 is an effective and selective antagonist of peptidemimetic melanocortin MC4 receptor (IC50 =11.63 nM), exhibits anxiolytic-like activity in vivo.
Brand Name: Vulcanchem
CAS No.: 475498-26-1
VCID: VC21543032
InChI: InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1
SMILES: CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N
Molecular Formula: C34H39N7O4
Molecular Weight: 609.7 g/mol

MCL0020

CAS No.: 475498-26-1

Cat. No.: VC21543032

Molecular Formula: C34H39N7O4

Molecular Weight: 609.7 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

MCL0020 - 475498-26-1

CAS No. 475498-26-1
Molecular Formula C34H39N7O4
Molecular Weight 609.7 g/mol
IUPAC Name (2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Standard InChI InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1
Standard InChI Key FJFLYSMWSRRMRO-OIFRRMEBSA-N
Isomeric SMILES CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N
SMILES CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N
Canonical SMILES CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N
Appearance White lyophilised solid
Boiling Point N/A
Melting Point N/A

Chemical Structure and Properties

MCL0020 is a synthetic tripeptide with the chemical structure Ac-D-2Nal-Arg-2Nal-NH₂, where 2-Nal represents 3-(2-naphthyl)-L-alanine and D-2-Nal represents 3-(2-naphthyl)-D-alanine . The chemical name is N-acetyl-3-(2-naphthalenyl)-D-alanyl-L-arginyl-3-(2-naphthalenyl)-L-alaninamide . This structure was discovered by Chaki et al. and represents a significant modification from the HFRW peptide sequence, with the His-moiety deleted and the Trp-group replaced by 2'-naphthy-alanine .

The molecular weight of MCL0020 is 609.72, and its molecular formula is C₃₄H₃₉N₇O₄ . The compound is generally available as a trifluoroacetate salt for research purposes . In terms of solubility, MCL0020 dissolves well in DMSO and ethanol at concentrations of ≥10 mg/ml . It can also be dissolved in a 25% ethanol/water solution at a concentration of 2 mg/mL .

The structural design of MCL0020 is particularly noteworthy, as the key Phe residue has been substituted by 2'-naphthy-alanine, which is critical for its functional antagonism of the MC4 receptor .

Receptor Selectivity and Binding Affinity

MCL0020 demonstrates remarkable selectivity for the melanocortin-4 receptor (MC4R) compared to other melanocortin receptor subtypes. It possesses high affinity for the MC4 receptor with an IC₅₀ value of 11.63 nM . In contrast, it shows negligible affinity for the MC1 receptor (IC₅₀ >10,000 nM) and significantly reduced affinity for the MC3 receptor (IC₅₀ = 1,115 nM) .

This selective binding profile makes MCL0020 particularly valuable as a research tool for specifically targeting MC4R. The elimination of the imidazole group of the His-residue in the compound's structure is believed to be responsible for its selectivity over MC3R .

In functional assays, MCL0020 has been shown to significantly attenuate α-MSH-induced cAMP release in COS-1 cells expressing the MC4 receptor, without affecting basal cAMP levels . At concentrations ranging from 0.1 to 100 μM, MCL0020 inhibits α-MSH-induced cAMP production in cells expressing human MC4R .

Biological Activities

Effects on Stress and Anxiety-Related Behaviors

The melanocortin system, particularly MC4R, has been implicated in stress responses and anxiety-related behaviors. MCL0020, as a selective MC4R antagonist, has demonstrated significant anxiolytic-like and anti-stress effects in various rodent models .

In the mouse light/dark exploration test, MCL0020 has been shown to significantly prevent swim stress-induced reduction in the time spent in the light area, indicating an anxiolytic-like effect . This test is an ethologically relevant behavioral paradigm that creates an approach-avoidance conflict by exposing rodents to a new environment, initiating simultaneous bouts of fear and curiosity .

Furthermore, MCL0020 has demonstrated the ability to reverse restraint stress-induced decreases in food intake in rats, highlighting its potential role in stress-induced anorexia . When administered intracerebroventricularly (10 μg/animal), MCL0020 reduces stress-induced decreases in time spent in the light area of the light/dark exploration test in mice .

These findings collectively suggest that antagonism of the MC4 receptor by MCL0020 may modulate stress responses and anxiety-related behaviors, potentially through interaction with the brain melanocortinergic system .

Cell LineTreatmentMicrovascular Count (CD31+)Caspase 3
HT-29Control5.60 ± 0.5127% ± 3%
HT-29ML 30mg/kg4.20 ± 0.3748% ± 4%
8305CControl6.67 ± 0.8025% ± 7%
8305CML 30mg/kg3.83 ± 0.4827% ± 2%

These data suggest that MCL0020 may have potential as an anti-cancer agent, possibly through mechanisms involving the induction of apoptosis and the modulation of ERK1/2 signaling pathways .

Pharmacological Mechanism

The biological effects of MCL0020 are primarily attributed to its antagonism of the MC4 receptor. This receptor is predominantly expressed in the brain and is involved in various physiological processes, including feeding behavior, energy expenditure, and stress responses .

The melanocortin system, particularly MC4R, has been implicated in stress-related behaviors and disorders. There are several lines of evidence suggesting a relationship between stress-related behavior and the brain melanocortinergic system, with melanocortins shown to exert anxiogenic-like behavior .

By selectively antagonizing MC4R, MCL0020 may modulate these stress responses, potentially explaining its anxiolytic-like and anti-stress effects observed in rodent models . Additionally, the ability of MCL0020 to decrease ERK1/2 phosphorylation in cancer cell lines suggests it may also modulate key signaling pathways involved in cell proliferation and survival .

The compound's selectivity for MC4R over other melanocortin receptor subtypes is particularly important for its pharmacological profile, as it allows for targeted modulation of MC4R-mediated processes while minimizing potential off-target effects related to other melanocortin receptors .

Research Applications

MCL0020 serves as a valuable research tool for studying the role of the MC4 receptor in various physiological and pathological processes. Its high selectivity for MC4R makes it particularly useful for distinguishing between MC4R-mediated effects and those mediated by other melanocortin receptor subtypes .

In stress and anxiety research, MCL0020 has been used to investigate the involvement of the MC4 receptor in stress-related behaviors and to explore the potential of MC4R antagonism as a therapeutic approach for stress-related disorders . The compound has been employed in various rodent models of stress, including the light/dark exploration test and restraint stress-induced anorexia, to elucidate the role of MC4R in these processes .

More recently, MCL0020 (or related compounds like ML00253764) has been utilized in cancer research to explore the potential role of MC4R in cancer progression and the therapeutic potential of MC4R antagonism in cancer treatment . These studies have investigated the effects of the compound on cancer cell proliferation, apoptosis, and signaling pathways, providing valuable insights into the potential anti-cancer properties of MC4R antagonists .

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